![molecular formula C22H15Cl2N3O5 B4968358 N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4968358.png)
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide, commonly known as DCDP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
DCDP acts as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, binding to the active site of these enzymes and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cognitive function and memory.
Biochemical and physiological effects:
DCDP has been shown to have a range of biochemical and physiological effects, including increased acetylcholine levels, improved cognitive function, and reduced inflammation. It has also been shown to have antioxidant properties, which can protect against oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCDP in lab experiments is its specificity for acetylcholinesterase and butyrylcholinesterase, which allows for targeted inhibition of these enzymes. However, DCDP can also have off-target effects, and its use may be limited by its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for research on DCDP, including the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other neurotransmitter systems and signaling pathways. Additionally, further studies are needed to determine the long-term safety and efficacy of DCDP in humans.
Synthesemethoden
DCDP can be synthesized using a multi-step process that involves the reaction of 2,3-dichloroaniline with salicylic acid in the presence of phosphorus oxychloride, followed by the reaction of the resulting product with ethyl 4-amino-3-nitrobenzoate in the presence of potassium carbonate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
DCDP has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and neuroscience. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O5/c1-2-31-19-8-6-12(10-17(19)27(29)30)21(28)25-13-7-9-18-16(11-13)26-22(32-18)14-4-3-5-15(23)20(14)24/h3-11H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGFSMPWLCQTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.